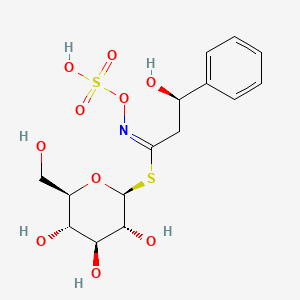

(2R)-2-Hydroxy-2-phenethylglucosinolate

Übersicht

Beschreibung

(2R)-2-Hydroxy-2-phenethylglucosinolate is a naturally occurring compound found in certain plants, particularly those in the Brassicaceae family. This compound is part of the glucosinolate family, which are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:

Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.

Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.

Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.

Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme, water.

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Reducing agents like sodium borohydride.

Major Products

Isothiocyanates: Known for their potential anticancer properties.

Nitriles: Can have various biological activities.

Thiols: Important in plant defense mechanisms.

Wissenschaftliche Forschungsanwendungen

Pest Management

Research has indicated that glucosinolates, including (2R)-2-hydroxy-2-phenethylglucosinolate, can play a significant role in managing agricultural pests. A study tested the effects of various glucosinolates on the potato cyst nematode (Globodera rostochiensis), revealing that while intact glucosinolates showed no significant effects, their hydrolysis products did exhibit pronounced nematicidal activity. Specifically, when combined with the enzyme myrosinase, this compound demonstrated effective mortality rates against nematodes, emphasizing its potential use in biofumigation strategies to protect crops from pests .

Biofumigation

Biofumigation is a technique that employs plant-derived compounds to suppress soil-borne pathogens and pests. The hydrolysis products of glucosinolates are known to release isothiocyanates upon enzymatic breakdown, which possess antimicrobial and nematicidal properties. This makes this compound a candidate for enhancing soil health and crop yield through biofumigation practices .

Nutritional Value

Glucosinolates are recognized for their health-promoting effects, including anti-cancer properties. This compound contributes to this profile by being a source of bioactive compounds that can modulate various biological pathways related to cancer prevention. Studies have suggested that dietary intake of glucosinolates may reduce the risk of certain cancers by promoting detoxification enzymes and inhibiting tumorigenesis .

Functional Foods

The incorporation of glucosinolates into functional foods is gaining traction due to their potential health benefits. Research highlights the importance of these compounds in developing new food products that could enhance human health while providing essential nutrients. The ability to extract and utilize this compound from plant sources could lead to innovative food formulations aimed at improving public health outcomes .

Case Studies

Wirkmechanismus

The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucoraphanin: Another glucosinolate found in broccoli, known for its anticancer properties.

Sinigrin: Found in mustard seeds, hydrolyzes to form allyl isothiocyanate.

Gluconasturtiin: Found in watercress, hydrolyzes to form phenethyl isothiocyanate.

Uniqueness

(2R)-2-Hydroxy-2-phenethylglucosinolate is unique due to its specific hydroxylation pattern, which can influence its biological activity and the types of bioactive compounds formed upon hydrolysis. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(2R)-2-Hydroxy-2-phenethylglucosinolate, also known as gluconasturtiin, is a member of the glucosinolate family, which are sulfur-containing compounds primarily found in plants of the Brassicaceae family. This compound has garnered attention due to its biological activities, including potential health benefits and pest management properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Biosynthesis

This compound has a unique chemical structure that contributes to its biological activity. It is biosynthesized from phenylalanine through a series of enzymatic reactions involving cytochrome P450 enzymes and transferases that modify the core glucosinolate structure. The biosynthetic pathway is crucial for the production of various glucosinolates, including this compound, which can be induced by environmental factors and stressors in plants like Barbarea vulgaris .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that when hydrolyzed by the enzyme myrosinase, it produces isothiocyanates, which are known for their ability to inhibit the growth of various pathogens. For instance, a study indicated that the hydrolysis products of phenethyl glucosinolates led to 100% mortality in potato cyst nematodes within 16 hours when tested at specific concentrations .

Antioxidant Activity

Glucosinolates, including this compound, have been associated with antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases related to oxidative stress .

Anti-cancer Effects

Emerging evidence suggests that this compound may possess anti-cancer properties. Studies have indicated that isothiocyanates derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival .

Case Studies

- Pest Management : A study focused on the effects of various glucosinolates on nematodes highlighted that this compound showed potent activity against potato cyst nematodes when hydrolyzed by myrosinase, leading to significant pest control potential .

- Cancer Research : Research involving cancer cell lines demonstrated that isothiocyanates released from this compound could inhibit cell proliferation and promote apoptosis in colorectal cancer cells .

Data Tables

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPDDBFHNYHZIS-LXFDRBQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.